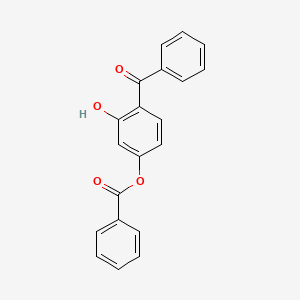
4-Benzoyl-3-hydroxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-3-hydroxyphenyl benzoate is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications, particularly in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a benzoyl group and a hydroxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxyphenyl benzoate typically involves the benzoylation of substituted phenols under controlled conditions. One common method involves the reaction of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-hydroxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, hydroxylated benzophenones, and various substituted benzophenones .
Scientific Research Applications
4-Benzoyl-3-hydroxyphenyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of UV-blocking agents and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxyphenyl benzoate involves its interaction with various molecular targets. The benzoyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: This compound is a derivative of 4-Benzoyl-3-hydroxyphenyl benzoate and is used as a UV-blocking agent in contact lenses.
Benzyl benzoate: Known for its use in treating scabies and lice, benzyl benzoate shares structural similarities but has different applications.
Uniqueness
This compound is unique due to its specific combination of benzoyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
18803-25-3 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(4-benzoyl-3-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C20H14O4/c21-18-13-16(24-20(23)15-9-5-2-6-10-15)11-12-17(18)19(22)14-7-3-1-4-8-14/h1-13,21H |
InChI Key |
CNAILFQALPMJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















